Benzoic acid, 4-[[2-[(E)-(3,3-dimethylbutylidene)amino]acetyl]amino]-3-methoxy-, ethyl ester
CAS No.:
Cat. No.: VC17895045
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
![Benzoic acid, 4-[[2-[(E)-(3,3-dimethylbutylidene)amino]acetyl]amino]-3-methoxy-, ethyl ester -](/images/structure/VC17895045.png)
Specification
Molecular Formula | C18H26N2O4 |
---|---|
Molecular Weight | 334.4 g/mol |
IUPAC Name | ethyl 4-[[2-(3,3-dimethylbutylideneamino)acetyl]amino]-3-methoxybenzoate |
Standard InChI | InChI=1S/C18H26N2O4/c1-6-24-17(22)13-7-8-14(15(11-13)23-5)20-16(21)12-19-10-9-18(2,3)4/h7-8,10-11H,6,9,12H2,1-5H3,(H,20,21) |
Standard InChI Key | FVWZONKUROCGCZ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)NC(=O)CN=CCC(C)(C)C)OC |
Introduction
Synthetic Pathways and Reaction Mechanisms
The synthesis of this compound likely involves multi-step reactions, drawing from methodologies used for related benzoic acid esters:
Esterification of Benzoic Acid
Initial esterification of 4-amino-3-methoxybenzoic acid with ethanol under acidic catalysis forms the ethyl ester backbone. This step parallels the synthesis of ethyl vanillate (4-hydroxy-3-methoxybenzoic acid ethyl ester), where sulfuric acid catalyzes the reaction .
Proposed Reaction Sequence:
Physicochemical and Spectral Properties
While experimental data specific to this compound are scarce, inferences from analogs provide preliminary insights:
Solubility and Stability
-
Solubility: Likely soluble in organic solvents (e.g., DMSO, ethanol) due to the ethyl ester and aromatic groups, with limited aqueous solubility .
-
Stability: The Schiff base may hydrolyze under acidic or aqueous conditions, necessitating anhydrous storage .
Spectroscopic Characterization
-
IR Spectroscopy: Expected peaks include C=O stretching (~1700 cm⁻¹ for ester), N-H bending (~1550 cm⁻¹ for amide), and C-O-C vibrations (~1250 cm⁻¹) .
-
NMR: Aromatic protons (δ 6.5–8.0 ppm), methoxy singlet (δ ~3.8 ppm), and ethyl ester quartet/triplet (δ 1.2–4.3 ppm) would dominate the spectrum .
Applications in Organic Synthesis and Drug Development
Intermediate in Heterocyclic Synthesis
The Schiff base moiety serves as a precursor for synthesizing imidazoles, oxazoles, and other nitrogen-containing heterocycles, valuable in medicinal chemistry .
Prodrug Design
The ethyl ester group, a common prodrug motif, could be hydrolyzed in vivo to release active carboxylic acid derivatives, improving bioavailability .
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume